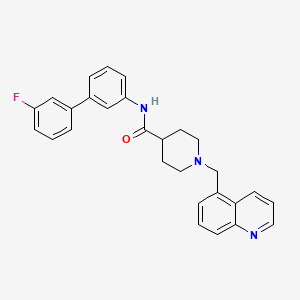

![molecular formula C18H22N4O2S2 B4061564 N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4061564.png)

N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Übersicht

Beschreibung

The compound “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives is usually achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The structures of the synthesized compounds are confirmed by various methods including FT-IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The molecular structure of the compound can be confirmed by various spectroscopic techniques .Chemical Reactions Analysis

Thiadiazole derivatives exhibit a wide variety of chemical reactions due to their mesoionic nature, which allows them to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific structure. For example, the compound “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” has a molecular formula of C18H22N4O3S2 and an average mass of 406.522 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a chemical compound that exhibits interesting synthesis pathways and properties. For instance, Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides, which resulted in derivatives of 5-amino-2-hydrazino-1,3-thiazole. These compounds underwent further transformation upon heating with hydrochloric acid to produce substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008).

Antimicrobial and Antitumor Properties

Several studies have highlighted the antimicrobial and antitumor properties of thiadiazole derivatives. For instance, Desai et al. (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for in vitro antibacterial and antifungal activities. These compounds showed potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, Gür et al. (2020) discovered that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited strong DNA protective ability and cytotoxicity against cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives has been a topic of interest due to their pharmacological significance. Theoclitou et al. (2011) reported the discovery of a novel kinesin spindle protein inhibitor, which was identified from a series of thiadiazole derivatives, indicating their application in cancer treatment (Theoclitou et al., 2011). Additionally, Aggarwal and Hooda (2021) demonstrated a serendipitous synthesis of 1,2,4-thiadiazoles using a household compact fluorescent lamp, suggesting a new method for producing these compounds (Aggarwal & Hooda, 2021).

Quality Control and Standardization

Quality control and standardization of thiadiazole derivatives are crucial for their application in medicine. Sych et al. (2018) developed methods for the identification, determination of impurities, and quantitative determination of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with high anticonvulsive activity (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. In general, thiadiazole derivatives are considered pharmacologically significant scaffolds due to their broad and potent activity .

Zukünftige Richtungen

Thiadiazole derivatives, including “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide”, continue to be a focus of research due to their broad types of biological activity . Future research may focus on further exploring the biological activities of these compounds and developing more potent and selective agents for various therapeutic applications .

Eigenschaften

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-6-5-7-13(10-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSJOPCKWWEVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)

methyl]benzamide](/img/structure/B4061488.png)

![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4061492.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)

![4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)

![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)

![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4061525.png)

![ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061530.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061551.png)

![N-(4-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)

![3-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4061559.png)

![6-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-cyano-N-(4-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061567.png)